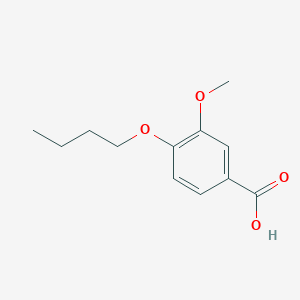

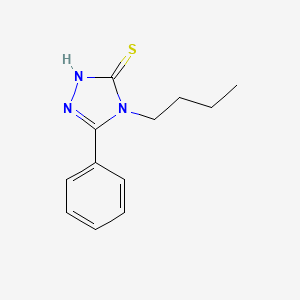

![molecular formula C11H9F3N4O2S B1271758 4-氨基-N-[4-(三氟甲基)嘧啶-2-基]苯磺酰胺 CAS No. 14288-91-6](/img/structure/B1271758.png)

4-氨基-N-[4-(三氟甲基)嘧啶-2-基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

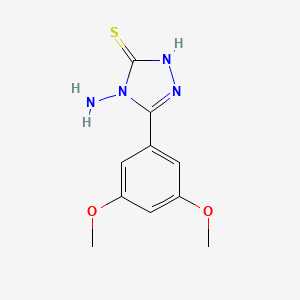

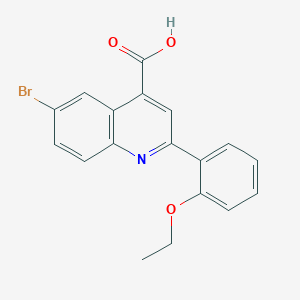

The compound 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide is a derivative of benzenesulfonamide with a pyrimidinyl substituent and an amino group. This class of compounds has been extensively studied due to their potential biological activities, including antimicrobial and anti-amoebic properties, as well as their ability to inhibit certain isozymes of human carbonic anhydrase . These activities make them of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the condensation of appropriate amines with sulfonamide groups. For instance, the synthesis of a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives was achieved, and their structures were confirmed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry . Similarly, other studies have reported the synthesis of novel derivatives with antimicrobial activity, characterized by similar analytical techniques .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzenesulfonamide moiety linked to a pyrimidinyl group. The molecular structure is further elucidated using X-ray crystallography, as seen in the study of a cocrystal formed between pyromellitic acid and a related benzenesulfonamide derivative, which revealed a doubly interpenetrated layer structure sustained by hydrogen bonding . Additionally, the structure of a copper(II) complex with a related sulfonamide was determined, showing three different dimeric units within the crystal .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The amino group and the sulfonamide moiety can participate in various chemical reactions, including the formation of complexes with metals, as demonstrated by the copper(II) complex . The presence of substituents on the pyrimidinyl ring can also affect the reactivity and binding properties of the molecule, as seen in the inhibition of carbonic anhydrase isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and hydrogen bonding capacity, are crucial for their biological activity. The antimicrobial and anti-amoebic activities of these compounds are often evaluated in vitro, and their cytotoxicity is assessed using cell viability assays . Computational studies, including density functional theory (DFT) and molecular docking, are employed to predict the physical properties and to understand the interaction of these compounds with biological targets .

科学研究应用

合成新衍生物

4-氨基-N-[4-(三氟甲基)嘧啶-2-基]苯磺酰胺已被用于合成新的化合物。例如,它已参与合成含二甲基磺酰胺基团的吡咯并[2,3-d]嘧啶和吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶衍生物。这些衍生物对革兰氏阳性和阴性细菌以及真菌表现出有希望的结果(Hassan et al., 2009)。

碳酸酐酶抑制

该化合物已被研究其作为碳酸酐酶抑制剂的潜力。发现4-氨基-N-[4-(三氟甲基)嘧啶-2-基]苯磺酰胺的衍生物能够抑制碳酸酐酶同工酶,特别是那些参与眼内房水分泌的同工酶。这使它们在开发青光眼局部治疗药物方面具有价值(Casini et al., 2002)。

抗菌和抗肿瘤活性

4-氨基-N-[4-(三氟甲基)嘧啶-2-基]苯磺酰胺及其衍生物已被评估其抗菌活性。其中一些衍生物对各种微生物菌株,包括细菌和真菌,显示出有效性(Krátký等,2017)。此外,从这种化合物衍生的化合物显示出有希望的抗肿瘤活性,表明在癌症治疗研究中具有潜力(Alqasoumi et al., 2009)。

结构和计算研究

该化合物已成为各种结构和计算研究的对象。这些研究包括密度泛函理论(DFT)计算,分子对接和光谱分析,为该化合物及其衍生物的性质和潜在应用提供了见解(Sowrirajan et al., 2022)。

未来方向

属性

IUPAC Name |

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBITKQKSSHPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368181 |

Source

|

| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |

CAS RN |

14288-91-6 |

Source

|

| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

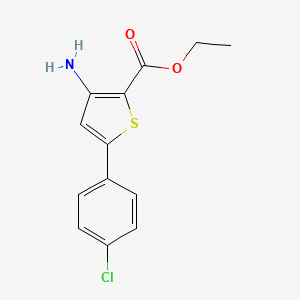

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)